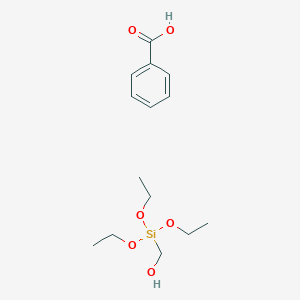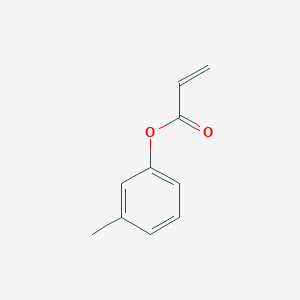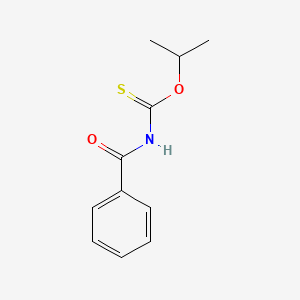![molecular formula C11H18O B14718520 (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one CAS No. 20536-81-6](/img/structure/B14718520.png)
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one, also known as (1S)-camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the selective formation of camphor.
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method yields high-purity camphor, which is then used in various applications. Additionally, synthetic camphor can be produced from alpha-pinene, a compound derived from turpentine oil, through a series of chemical reactions including isomerization and oxidation.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the manufacture of celluloid.
Mecanismo De Acción
The mechanism of action of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor exerts its effects by modulating ion channels, particularly the transient receptor potential (TRP) channels. This modulation leads to analgesic and anti-inflammatory effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Borneol: A naturally occurring alcohol that can be oxidized to form camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphoric Acid: An oxidation product of camphor.
Uniqueness
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one is unique due to its bicyclic structure and the presence of four methyl groups, which contribute to its distinct aromatic odor and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
20536-81-6 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(1S)-1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3/t10?,11-/m1/s1 |
Clave InChI |
WHTUSNIUKHUYQX-RRKGBCIJSA-N |
SMILES isomérico |
C[C@]12CCC(C1(C)C)(CC2=O)C |
SMILES canónico |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


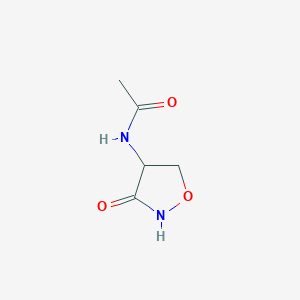
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
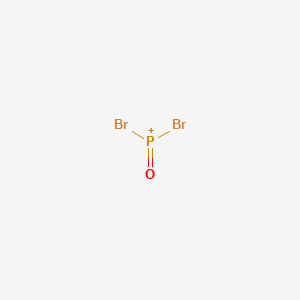
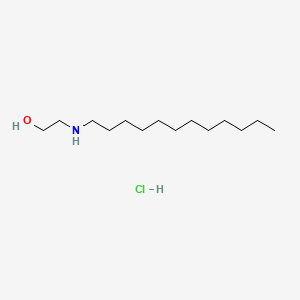
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
